![molecular formula C26H23F2N3O7 B12416093 Cap-dependent endonuclease-IN-23](/img/structure/B12416093.png)
Cap-dependent endonuclease-IN-23
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Overview
Description
Cap-dependent endonuclease-IN-23 is a compound known for its inhibitory effects on cap-dependent endonucleases, which are enzymes crucial for the transcription and replication of certain RNA viruses. This compound has garnered attention due to its potential as a broad-spectrum antiviral agent, particularly against influenza viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. For instance, the synthesis of similar compounds like baloxavir derivatives involves molecular docking, PAINS-Remover, and SwissADME evaluations to ensure drug-likeness .
Industrial Production Methods
Industrial production of this compound would likely follow similar methodologies used for other antiviral agents. This includes large-scale synthesis in reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-23 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Scientific Research Applications
Influenza Treatment
Cap-dependent endonuclease-IN-23 has shown promise in clinical settings, particularly in treating influenza. The compound has been evaluated in Phase 3 clinical trials, demonstrating significant efficacy in reducing viral loads and alleviating symptoms associated with influenza infections .
Broad-spectrum Antiviral Activity
Research indicates that this compound may also be effective against other RNA viruses, such as bunyaviruses. In vitro studies have shown that inhibitors like this compound can significantly reduce viral replication rates across different viral families . This broad-spectrum activity positions it as a potential candidate for addressing emerging viral threats.
Case Study 1: Efficacy Against Influenza A Virus
In a study involving mice infected with a lethal strain of H1N1 influenza virus, administration of this compound resulted in reduced viral RNA loads and improved survival rates. The study highlighted the compound's protective effects against severe influenza challenges, emphasizing its potential as a therapeutic option during outbreaks .
Case Study 2: Inhibition of Bunyavirus Replication
Another study focused on the antiviral effects of this compound against bunyaviruses such as Lassa virus and Junin virus. The results demonstrated that treatment with CEN inhibitors led to significant reductions in blood viral loads and improved clinical outcomes in infected animal models . This suggests that this compound could be pivotal in managing viral hemorrhagic fevers.
Data Tables
Application | Virus Targeted | Mechanism | Clinical Outcome |
---|---|---|---|
Influenza Treatment | Influenza A/B | Inhibits cap-snatching | Reduced symptoms and viral load |
Broad-spectrum Antiviral | Bunyaviruses (Lassa, Junin) | Inhibits replication | Improved survival rates in animal models |
Mechanism of Action
Cap-dependent endonuclease-IN-23 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process in viral RNA transcription. This inhibition prevents the virus from synthesizing its mRNA, thereby halting its replication. The compound binds to the active site of the enzyme, blocking its catalytic activity and disrupting the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Uniqueness
Cap-dependent endonuclease-IN-23 is unique due to its specific binding affinity and inhibitory potency against the cap-dependent endonuclease enzyme. Its structure-activity relationship studies have shown enhanced inhibition compared to other similar compounds, making it a promising candidate for further development .
Biological Activity
Cap-dependent endonucleases play a crucial role in the life cycle of various viruses, particularly in the synthesis of viral mRNA. This article focuses on the biological activity of Cap-dependent endonuclease-IN-23, a compound that has shown potential as an antiviral agent by inhibiting the cap-dependent endonuclease activity of influenza viruses.
Overview of Cap-dependent Endonucleases
Cap-dependent endonucleases are enzymes that cleave capped RNA molecules, which is essential for the initiation of viral mRNA synthesis. The influenza virus utilizes its RNA polymerase complex, which includes the PB1 and PB2 subunits, to perform this function. The PB2 subunit binds to host cell mRNAs, while the PB1 subunit carries out the cleavage necessary to produce capped RNA primers. Understanding how inhibitors like this compound affect these processes is critical for developing effective antiviral therapies.
The mechanism by which this compound exerts its antiviral effects involves competitive inhibition of the cap-binding site and subsequent disruption of the endonucleolytic cleavage process. Studies have demonstrated that modifications to the chemical structure of similar compounds can enhance their inhibitory potency. For instance, compounds with chiral centers and electron-withdrawing groups have shown improved interactions with endonucleases, leading to lower IC50 values (the concentration required to inhibit 50% of enzyme activity) compared to standard inhibitors like baloxavir.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
-
Inhibition Potency :
- The IC50 value for this compound was found to be significantly lower than that of baloxavir, indicating a stronger inhibitory effect on cap-dependent endonuclease activity.
- Structural modifications have been linked to enhanced binding affinity and inhibition efficacy.
-
Structure-Activity Relationship (SAR) :
- A detailed SAR analysis revealed that specific substitutions on the dibenzothiepin core structure can lead to increased inhibitory activity. For example, compounds with diphenylmethyl groups showed superior binding properties compared to their dibenzothiepin counterparts.
-
Case Studies :
- In clinical settings, variants of influenza viruses exhibiting reduced susceptibility to existing cap-dependent endonuclease inhibitors were identified. These variants displayed mutations in key regions associated with drug binding, emphasizing the need for ongoing surveillance and development of next-generation inhibitors like this compound.
Data Table: Inhibitory Activity Comparison
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Baloxavir | 7.45 | Inhibits cap-binding and cleavage |
This compound | 3.29 | Stronger interaction due to structural modifications |
I-4 | 3.29 | Enhanced by electron-withdrawing groups |
II-2 | 1.46 | High potency due to optimal structural configuration |
Properties
Molecular Formula |
C26H23F2N3O7 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1 |
InChI Key |
NKFNQBUTOXCBGL-YADHBBJMSA-N |
Isomeric SMILES |
CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Canonical SMILES |
CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Origin of Product |
United States |
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